molecular formula C12H14BrClN2S B1523396 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1333686-32-0

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride

Cat. No. B1523396
M. Wt: 333.68 g/mol
InChI Key: KXEGBWBFCWVFCY-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride, also known as 4-Bromo-4-methylthiazolyl-1-ethanamine hydrochloride (BMTEH), is an organic compound with a wide range of applications in the sciences. It is a colorless, crystalline solid and has a molecular weight of 300.1 g/mol. BMTEH is an important intermediate for the synthesis of a variety of drugs and chemicals, and has been used in research for a variety of applications.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

  • Corrosion Inhibition: A study by Kaya et al. (2016) employed quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of some thiazole and thiadiazole derivatives against iron corrosion. These compounds, including 2-amino-4-(4-bromophenyl)-thiazole (Inh2), were theoretically found to effectively interact with the metal surface, indicating their potential as corrosion inhibitors for iron and possibly other metals (Kaya et al., 2016).

Synthetic Chemistry

  • Synthesis of Benzimidazoles: Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and various primary amines under copper(I) iodide catalysis. This work highlights the utility of bromophenyl-based compounds in constructing heterocyclic structures, which are crucial in pharmaceutical chemistry and material science (Lygin & Meijere, 2009).

Pharmacological Applications

  • Antimicrobial and Cytotoxic Activity: Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antibacterial and cytotoxic properties. This indicates the potential of bromophenyl-thiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2014).

Material Science and Engineering

  • Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification: Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including 2-aminothiazole. This research demonstrates the application of thiazole derivatives in modifying polymers for enhanced swelling properties, thermal stability, and potential medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S.ClH/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEGBWBFCWVFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 2
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 3
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 4
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 6
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1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride

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